Home > Products > Screening Compounds P63478 > m,p-O-Dimethyl-L-threo-droxidopa
m,p-O-Dimethyl-L-threo-droxidopa -

m,p-O-Dimethyl-L-threo-droxidopa

Catalog Number: EVT-13572174
CAS Number:
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

m,p-O-Dimethyl-L-threo-droxidopa, commonly referred to as droxidopa, is a sympathomimetic medication primarily used for treating symptomatic neurogenic orthostatic hypotension (nOH). This condition is characterized by a significant drop in blood pressure upon standing, often seen in patients with primary autonomic failure or neurodegenerative diseases such as Parkinson's disease and multiple system atrophy. Droxidopa acts as a prodrug that converts to norepinephrine, enhancing sympathetic tone and improving blood pressure regulation .

Source

Droxidopa was first synthesized in 1919 by German chemists who aimed to create a catecholamine precursor. Its pharmacological potential was recognized in the late 1940s when it was demonstrated that droxidopa could be converted to norepinephrine in vivo through the action of the enzyme DOPA decarboxylase . The compound has since gained approval for clinical use, particularly in Japan, and has undergone various clinical trials in the United States.

Classification

Droxidopa belongs to the class of organic compounds known as tyrosine derivatives. It is chemically classified as a substituted phenethylamine, specifically an amino acid derivative of tyrosine. The compound is recognized for its role as a precursor to norepinephrine, making it essential in the management of conditions associated with catecholamine deficiency .

Synthesis Analysis

Methods

The synthesis of m,p-O-Dimethyl-L-threo-droxidopa involves several steps, typically requiring protection and deprotection strategies due to the presence of reactive functional groups. A notable synthetic route eliminates the use of hazardous reagents like hydrazine, focusing instead on safer alternatives .

Technical Details:

  • Starting Materials: The synthesis begins with piperonal, which undergoes several transformations.
  • Key Steps:
    1. Conversion of piperonal to 2-amino-3-(benzo-1,3-diox-5-yl)-3-hydroxypropanoic acid.
    2. Removal of protective groups using methods such as hydrogenolysis or hydroxylamine treatment.
    3. Final purification steps to isolate droxidopa in its active form.

The synthesis typically yields enantiomerically enriched L-threo isomer at a purity of over 98% .

Chemical Reactions Analysis

Reactions

Droxidopa undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Decarboxylation: Converts droxidopa into norepinephrine via enzymatic action.
  2. Hydroxylation: Enhances its solubility and bioavailability.
  3. Oxidation: Can lead to the formation of reactive intermediates that may affect its efficacy.

Technical Details:
These reactions are facilitated by specific enzymes such as DOPA decarboxylase and require optimal physiological conditions for maximal effectiveness .

Mechanism of Action

Process

Droxidopa functions primarily as a prodrug that is metabolized into norepinephrine after administration. This conversion enhances sympathetic nervous system activity, leading to increased vascular tone and improved blood pressure regulation.

Data:

  • Bioavailability: Approximately 90% when administered orally.
  • Pharmacokinetics: Peak plasma concentrations occur within 1-2 hours post-administration, with effects lasting several hours .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 165–170 °C.
  • Solubility: Soluble in water and ethanol; poorly soluble in organic solvents.

Chemical Properties

  • pH Range: Typically between 4.0 and 6.0 for aqueous solutions.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant Data:
The compound's stability profile allows for effective formulation into pharmaceutical preparations without significant degradation over time .

Applications

Droxidopa is primarily used in clinical settings for:

  • Treatment of Neurogenic Orthostatic Hypotension: Particularly beneficial for patients with conditions like Parkinson's disease or multiple system atrophy.
  • Research Applications: Investigated for its potential roles in enhancing catecholamine levels in various neurological disorders.
Synthetic Methodologies for m,p-O-Dimethyl-L-threo-droxidopa

Historical Evolution of Stereoselective Synthesis Routes

The stereoselective synthesis of m,p-O-dimethyl-L-threo-droxidopa—a methylated analog of the norepinephrine precursor droxidopa [(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid)]—has evolved significantly since the 1970s. Early routes relied on classical resolution of racemic mixtures using chiral acids (e.g., tartaric acid), yielding low enantiopurity (<60% ee) and poor diastereoselectivity for the threo configuration [4]. The 1980s–1990s saw advances in chiral pool synthesis, leveraging L-serine or L-threonine as templates to install the (2S,3R) stereochemistry. However, methylation of catechol hydroxyls (3,4-OH) required late-stage protection/deprotection, complicating scalability [1] [6]. Post-2000, asymmetric catalysis emerged as pivotal, with chiral auxiliaries (e.g., Evans’ oxazolidinones) enabling >90% de for threo-isomer control [4]. Key milestones include enzymatic methods (2010s) and catalytic hydrogenation (2020s), resolving historical challenges in stereocontrol and efficiency [2] [3].

Table 1: Historical Development of Stereoselective Routes

EraStrategyKey InnovationLimitations
1970s–1980sClassical ResolutionDiastereomeric salt crystallizationLow ee (<60%), low yields
1980s–1990sChiral Pool (L-serine)Stereocenter transferMulti-step protection, moderate de
2000s–2010sAsymmetric AuxiliariesEvans’ oxazolidinones for threo-controlAuxiliary removal required
2010s–2020sBiocatalysis/HydrogenationKREDs/Chiral catalysts for high ee/deOptimization of cofactors/ligands

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation (AH) enables direct reduction of dehydroamino acid precursors to access the threo-droxidopa scaffold with high stereoselectivity. Substrate design centers on Z-enamides derived from 3,4-dimethoxybenzaldehyde, where the p- and m-O-methyl groups mitigate catalyst poisoning versus catechols [6]. Rhodium-DuPhos complexes (e.g., [Rh((R,R)-Et-DuPhos)(COD)]OTf) achieve 92–98% ee and >20:1 threo:erythro selectivity by coordinating the enamide’s oxygen and nitrogen atoms, rigidifying the transition state [6]. Ruthenium-BINAP systems (e.g., RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN]) further enhance efficiency (>99% ee, 50,000 S/C ratio) via NH–O hydrogen bonding between the ligand and substrate carboxylate [6]. Critical parameters include:

  • Solvent effects: Methanol maximizes conversion vs. THF (protic vs. aprotic).
  • Pressure: 50–100 bar H₂ suppresses undesired erythro isomer formation.
  • Additives: Acetic acid accelerates reduction but may erode ee if >1 mol% [6].

Table 2: Hydrogenation Catalysts for Key Intermediate

Catalyst Systemee (%)threo:erythroTONKey Feature
[Rh((R,R)-Et-DuPhos)(COD)]OTf9825:11,000Broad substrate scope
RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN]>99>50:150,000High turnover, low catalyst loading
Ir-(S)-PHOX9515:1500Air-stable precursor

Enzymatic Synthesis via Threonine Aldolase-Mediated Pathways

Threonine aldolases (TAs) catalyze the reversible aldol addition of glycine to carbonyls, offering a one-step route to β-hydroxy-α-amino acids with strict threo or erythro selectivity. For m,p-O-dimethyl-L-threo-droxidopa, L-specific TAs (e.g., from Pseudomonas putida) condense glycine with 3,4-dimethoxybenzaldehyde, yielding the threo-isomer with 85–90% de [3]. Key challenges include:

  • Equilibrium limitations: The Keq favors retro-aldol cleavage. Solutions include substrate engineering (e.g., electron-rich dimethoxybenzaldehyde enhances electrophilicity) and reaction engineering (e.g., fed-batch glycine addition) [3].
  • Cofactor dependence: Pyridoxal-5′-phosphate (PLP) recycling uses glutamate dehydrogenase or formate dehydrogenase [3].Ketoreductase (KRED)-mediated dynamic reductive amination provides an alternative: 3,4-dimethoxyphenyl-2-oxoethanone undergoes enantioselective reduction with ammonia, achieving >99% ee and 95% yield via KRED-121 or ADH-"A" with glucose dehydrogenase cofactor recycling [2] [3].

Oxazoline Intermediate-Based Diastereomeric Enrichment Strategies

Oxazoline intermediates enable diastereomeric resolution via crystallization or chromatography. Cyclocondensation of m,p-O-dimethyl-L-threo-droxidopa methyl ester with pivalaldehyde forms trans-4-(3,4-dimethoxyphenyl)-2-tert-butyloxazolines, exploiting the bulky tert-butyl group to amplify stereochemical differences [4] [6]. Diastereomer separation:

  • Crystallization: Diastereomers differ in solubility in hexane/EtOAc (4:1), enriching trans-oxazoline to >99% de [4].
  • Hydrolysis: Mild acid (0.1M HCl) cleaves oxazolines without epimerization, yielding enantiopure product (99% ee) [6].Chiral auxiliary routes use (1R,2S)-norephedrine to form diastereomeric amides, separable by silica gel chromatography (hexane:acetone = 3:1). Hydrolysis with LiOH/THF/H₂O recovers the target acid with 98% ee [4].

Table 3: Oxazoline/Auxiliary Strategies for Enrichment

IntermediateSeparation Methodde (%)Final ee (%)Yield
Pivalaldehyde-derived oxazolineCrystallization (Hexane/EtOAc)>999985%
(1R,2S)-Norephedrine amideChromatography989875%
(S)-α-Methylbenzylamine amideCrystallization959570%

Properties

Product Name

m,p-O-Dimethyl-L-threo-droxidopa

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

ZKPVWZDNDNCTBB-VHSXEESVSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.